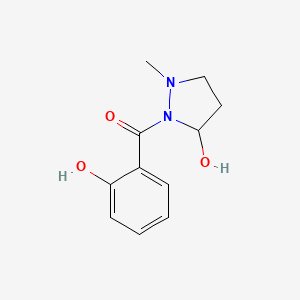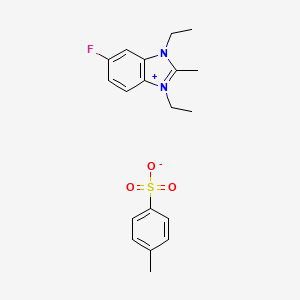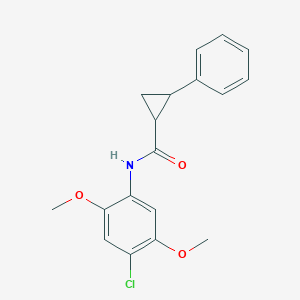
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol, also known as tiaprofenic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of pyrazolidine carboxylic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. Tiaprofenic acid has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.
作用機序
Tiaprofenic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Tiaprofenic acid selectively inhibits the activity of COX-2 enzymes, which are primarily responsible for the production of prostaglandins during inflammation. By inhibiting the activity of COX-2 enzymes, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
Tiaprofenic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Tiaprofenic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
Tiaprofenic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established model drug for these conditions. However, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid also has some limitations. It has been found to have some toxic effects on the liver and kidneys, and caution should be exercised when using it in animal studies. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have some variability in its pharmacokinetics, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid research. One area of interest is the investigation of its potential use in the treatment of other conditions such as migraine headaches and dysmenorrhea. Another area of interest is the development of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid analogs with improved pharmacokinetic and toxicological profiles. In addition, the mechanism of action of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be further elucidated, particularly with respect to its antioxidant properties and its effects on other signaling pathways. Finally, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be investigated for its potential use in combination with other drugs for the treatment of inflammatory and pain conditions.
合成法
Tiaprofenic acid can be synthesized by the reaction of 2-hydroxybenzoyl chloride with 1-methyl-3-pyrazolidinone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid as a white crystalline solid with a melting point of 176-178°C.
科学的研究の応用
Tiaprofenic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Tiaprofenic acid has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, dysmenorrhea, and postoperative pain.
特性
IUPAC Name |
(5-hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-6-10(15)13(12)11(16)8-4-2-3-5-9(8)14/h2-5,10,14-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHUTJHFKPNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(N1C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)